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Compound of Interest

Compound Name: N,N'-Dimethyloxamide

Cat. No.: B146783

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
N,N'-Dimethyloxamide, a compound of interest in various chemical and pharmaceutical
research domains. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The empirical formula for N,N'-Dimethyloxamide is CaHsN202, with a molecular weight of
approximately 116.12 g/mol .[1][2] Spectroscopic analysis confirms the symmetrical structure of
the molecule, characterized by two equivalent methyl groups and two equivalent amide
functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
N,N'-Dimethyloxamide, both *H and 3C NMR data are presented below. The spectra are
consistent with the expected structure, showing a high degree of symmetry.

Table 1: *H NMR Spectroscopic Data for N,N'-Dimethyloxamide
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.7 Doublet 6H -CHs
~8.0 Broad Singlet 2H -NH

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for N,N'-Dimethyloxamide

Chemical Shift (d) ppm Assignment
~26 -CHs
~161 C=0

Note: The carbonyl carbon chemical shift is characteristic of an amide functional group.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of N,N'-Dimethyloxamide is dominated by absorptions corresponding to the

amide group.

Table 3: Key IR Absorption Bands for N,N'-Dimethyloxamide

Wavenumber (cm~12) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~2950 Medium C-H Stretch (methyl)
~1640 Strong C=0 Stretch (Amide I)
~1550 Strong N-H Bend (Amide II)

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. Electron lonization (El) is a common technique for volatile organic compounds.

Table 4: Key Mass Spectrometry Data (Electron lonization) for N,N'-Dimethyloxamide

m/z Ratio Relative Intensity (%) Assignment

116 Moderate Molecular lon [M]*
58 High [CHsNHCO]*

30 Base Peak [CH3NH]*

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like N,N'-
Dimethyloxamide is depicted below. This process ensures the acquisition of high-quality,
reproducible data for structural elucidation and purity assessment.
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General Spectroscopic Analysis Workflow

Sample Preparation

Solid Sample (N,N'-Dimethyloxamide)

Dissolve in Deuterated Solvent Place on ATR Crystal Dissolve in Volatile Solvent

Data Acquisition

1H & 13C NMR Spectroscopy ATR-FTIR Spectroscopy
- Data Arv1alysis v
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(Chemical Shifts, Multiplicity) (Vibrational Modes) & Fragmentation Pattern
Reporting

Compile Spectroscopic Data

& Interpretation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a solid organic
compound.

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented
above. These protocols are intended as a guide and may require optimization based on the
specific instrumentation and sample purity.

'H and *C NMR Spectroscopy (Solution-State)
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e Sample Preparation:

o Accurately weigh 5-10 mg of N,N'-Dimethyloxamide for *H NMR, or 20-50 mg for 13C
NMR, into a clean, dry vial.[3]

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCl3).
[3]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if
necessary.

o Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5
mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's
autosampler or manual insertion port.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o For *H NMR, acquire the spectrum using a standard pulse program. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
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[e]

(¢]

[¢]

[¢]

Phase the resulting spectrum to obtain pure absorption peaks.
Perform baseline correction.
Integrate the peaks in the *H NMR spectrum.

Calibrate the chemical shift axis.

Attenuated Total Reflectance-Fourier Transform Infrared

(ATR-FTIR) Spectroscopy

e Sample Preparation:

o

o

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.qg., isopropanol) and allowing it to dry completely.

Place a small amount of the solid N,N'-Dimethyloxamide powder directly onto the center
of the ATR crystal.

Instrument Setup and Data Acquisition:

o

o

o

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

Lower the instrument's pressure clamp to ensure firm and even contact between the
sample and the ATR crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio over a spectral range of 4000-400 cm~1.

Data Processing:

[e]

[e]

o

The instrument software will automatically perform the background subtraction.
Identify the wavenumbers of the major absorption bands.

If necessary, an ATR correction can be applied to the spectrum to make it appear more
like a traditional transmission spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron lonization (El)

e Sample Preparation:

o Prepare a dilute solution of N,N'-Dimethyloxamide (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or acetone.[4]

o Ensure the sample is fully dissolved.
o Transfer the solution to a 2 mL autosampler vial.
e Instrument Setup and Data Acquisition:

o Set the GC oven temperature program to achieve good separation of the analyte from any
impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C),
hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

o Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
o Use helium as the carrier gas at a constant flow rate.

o For the mass spectrometer, set the ionization mode to Electron lonization (El) at a
standard energy of 70 eV.

o Set the mass analyzer to scan over a relevant m/z range (e.g., 20-200 amu).
o Inject a small volume (typically 1 uL) of the sample solution into the GC.

» Data Processing:

(¢]

Identify the chromatographic peak corresponding to N,N'-Dimethyloxamide.

[¢]

Extract the mass spectrum associated with this peak.

[e]

Identify the molecular ion peak and the major fragment ions.
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o The fragmentation pattern can be compared to library spectra for confirmation of the
compound's identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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